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Compound of Interest

Compound Name:
ETHYL 5H-

OCTAFLUOROPENTANOATE

Cat. No.: B1333793 Get Quote

CAS Number: 2795-50-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ETHYL 5H-
OCTAFLUOROPENTANOATE, a fluorinated building block with potential applications in

medicinal chemistry and materials science. This document collates available physicochemical

data, proposes a detailed synthetic protocol, and presents predicted spectroscopic data for

characterization. Furthermore, it explores the rationale behind the use of such fluorinated

synthons in modern drug discovery.

Physicochemical and Safety Data
Quantitative data for ETHYL 5H-OCTAFLUOROPENTANOATE has been compiled from

various sources and is presented below for easy reference.

Table 1: Physical and Chemical Properties
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Property Value Source(s)

Molecular Formula C₇H₆F₈O₂ [1]

Molecular Weight 274.11 g/mol [1]

Appearance Colorless Liquid
Assumed from similar

compounds

Boiling Point 180 °C (lit.) [1]

Density 1.43 g/cm³ [1]

Flash Point 22 °C (lit.) [1]

Melting Point 141 °C (lit.) [1]

Table 2: Safety Information

Hazard Statement Precautionary Statement

Flammable liquid and vapor

Keep away from heat, hot surfaces, sparks,

open flames and other ignition sources. No

smoking.

Causes skin irritation
Wash skin thoroughly after handling. Wear

protective gloves.

Causes serious eye irritation Wear eye protection/face protection.

Note: This is not an exhaustive list of safety information. Always consult the full Safety Data

Sheet (SDS) before handling this chemical.

Synthesis of ETHYL 5H-
OCTAFLUOROPENTANOATE: A Proposed
Experimental Protocol
While a specific, peer-reviewed synthesis protocol for ETHYL 5H-
OCTAFLUOROPENTANOATE is not readily available in the searched literature, a standard
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Fischer esterification of 5H-octafluoropentanoic acid with ethanol is a highly plausible and

widely used method for its preparation.[2][3] The following is a detailed, representative protocol

based on this established chemical transformation.

Reaction Principle
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid

and an alcohol to form an ester and water. To drive the equilibrium towards the product, either

the alcohol is used in excess, or water is removed as it is formed.

Proposed Experimental Protocol
Materials:

5H-Octafluoropentanoic acid

Anhydrous ethanol

Concentrated sulfuric acid (catalyst)

Anhydrous sodium sulfate or magnesium sulfate

Saturated sodium bicarbonate solution

Brine (saturated sodium chloride solution)

Diethyl ether or other suitable extraction solvent

Instrumentation:

Round-bottom flask

Reflux condenser

Heating mantle with magnetic stirrer

Separatory funnel

Rotary evaporator
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Distillation apparatus (for purification)

Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, combine 5H-octafluoropentanoic acid (1.0 equivalent) and a significant excess of

anhydrous ethanol (e.g., 5-10 equivalents).

Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of

concentrated sulfuric acid (e.g., 0.1 equivalents).

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). The

reaction progress can be monitored by thin-layer chromatography (TLC) or gas

chromatography (GC).

Work-up:

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess ethanol using a rotary evaporator.

Dissolve the residue in a suitable organic solvent like diethyl ether.

Transfer the solution to a separatory funnel and wash sequentially with water, saturated

sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic

acid), and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the

crude ethyl 5H-octafluoropentanoate.

Purification: Purify the crude product by vacuum distillation to yield the pure ester.
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Workflow for the Synthesis of ETHYL 5H-OCTAFLUOROPENTANOATE

Reactants

Work-up

5H-Octafluoropentanoic Acid

Fischer Esterification
(Reflux)

Anhydrous Ethanol Conc. H₂SO₄ (catalyst)

Evaporation of Excess Ethanol

Extraction with Organic Solvent

Aqueous Washes
(H₂O, NaHCO₃, Brine)

Drying over Na₂SO₄

Vacuum Distillation

ETHYL 5H-OCTAFLUOROPENTANOATE

Click to download full resolution via product page

Proposed synthesis workflow for ETHYL 5H-OCTAFLUOROPENTANOATE.
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Predicted Spectroscopic Data for Characterization
As experimental spectra for ETHYL 5H-OCTAFLUOROPENTANOATE are not readily

available, this section provides predicted data based on the compound's structure and

established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 6.0 Triplet of triplets (tt) 1H -CHF₂-CHF₂

~ 4.3 Quartet (q) 2H -O-CH₂-CH₃

~ 1.3 Triplet (t) 3H -O-CH₂-CH₃

Rationale: The proton on the fluorinated chain is expected to be significantly deshielded and

show complex splitting due to coupling with adjacent fluorine atoms. The ethyl group protons

will exhibit the characteristic quartet and triplet pattern of an ethyl ester.[4][5][6][7][8]

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~ 160 C=O (ester)

~ 108-118 (multiplet) -CF₂-CF₂-CF₂-CHF₂

~ 63 -O-CH₂-CH₃

~ 14 -O-CH₂-CH₃

Rationale: The carbonyl carbon will be in the typical ester region. The fluorinated carbons will

be significantly shifted and show complex splitting due to C-F coupling. The ethyl group

carbons will appear in their usual positions.[9][10][11][12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1333793?utm_src=pdf-body
https://www.researchgate.net/figure/Some-enlargements-of-the-H-NMR-spectra-corresponding-to-A-the-regions-where-the-L_fig8_398455171
https://pubs.acs.org/doi/abs/10.1021/acs.energyfuels.5b01636
https://www.aocs.org/resource/alkyl-esters-other-than-methyl/
https://pubs.sciepub.com/wjce/9/1/2/figure/1
https://m.youtube.com/watch?v=0qrjskPGta8
https://m.chemicalbook.com/SpectrumEN_628-97-7_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_2983-38-2_13CNMR.htm
https://spectrabase.com/spectrum/61Gt0kjjDcY
https://spectrabase.com/spectrum/3CVoN0rWFg6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 5: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ, ppm) Multiplicity Assignment

~ -120 to -130 Multiplet -CF₂-F₂-CF₂-CHF₂

~ -130 to -140 Multiplet -CF₂-CF₂-F₂-CHF₂

~ -135 to -145 Multiplet -F₂-CF₂-CF₂-CHF₂

~ -220 to -230 Doublet of triplets (dt) -CHF₂

Rationale: The chemical shifts are estimated based on typical values for fluoroalkanes.[13]

[14][15] The terminal -CHF₂ group is expected to be the most shielded. Complex splitting

patterns will arise from geminal and vicinal F-F and H-F couplings.[16]

Infrared (IR) Spectroscopy
Table 6: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group

~ 1750 C=O stretch (ester)

~ 1300-1000 C-O stretch (ester) and C-F stretches

~ 2980 C-H stretch (aliphatic)

Rationale: The spectrum will be dominated by a strong carbonyl absorption characteristic of

an ester. Strong absorptions in the fingerprint region are expected due to the numerous C-F

bonds.

Mass Spectrometry (MS)
Table 7: Predicted Mass Spectrometry Fragmentation
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m/z Proposed Fragment

274 [M]⁺ (Molecular Ion)

229 [M - OCH₂CH₃]⁺

245 [M - CH₂CH₃]⁺

45 [OCH₂CH₃]⁺

Rationale: The molecular ion peak should be observable. Common fragmentation pathways

for ethyl esters include the loss of the ethoxy group and the ethyl group.[17][18][19][20][21]

Applications in Drug Development
While specific biological activities of ETHYL 5H-OCTAFLUOROPENTANOATE have not been

reported, its structure as a fluorinated building block makes it a compound of interest for

medicinal chemistry. The introduction of fluorine into drug candidates is a well-established

strategy to enhance their pharmacological properties.[22][23][24][25][26]

The Role of Fluorine in Medicinal Chemistry
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to

metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H

bond with a C-F bond can block oxidation and increase the drug's half-life.[23]

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a

molecule, leading to more favorable interactions with the target protein, such as enhanced

hydrogen bonding or dipole-dipole interactions.

Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a

molecule, which can improve its ability to cross cell membranes.

Conformational Control: The steric and electronic effects of fluorine can influence the

preferred conformation of a molecule, potentially locking it into a bioactive conformation.

Bioisosteric Replacement
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ETHYL 5H-OCTAFLUOROPENTANOATE can serve as a starting material for creating more

complex fluorinated building blocks. A key concept in the application of such compounds is

bioisosteric replacement, where a hydrogen atom or a functional group in a lead compound is

replaced by a fluorine atom or a fluoroalkyl group to improve its drug-like properties.[27][28][29]

[30]

Conceptual Workflow for Bioisosteric Replacement in Drug Discovery

Lead Compound
(with metabolic liability)

Synthetic Chemistry

Fluorinated Building Block
(e.g., derived from

ETHYL 5H-OCTAFLUOROPENTANOATE)

New Drug Candidate
(with fluorinated moiety)

Biological Evaluation
(ADME, efficacy, toxicity)

Optimized Drug Candidate

Click to download full resolution via product page

Bioisosteric replacement workflow in drug discovery.

In conclusion, while specific experimental data and applications for ETHYL 5H-
OCTAFLUOROPENTANOATE are limited in the public domain, its identity as a polyfluorinated
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ester positions it as a valuable building block for the synthesis of novel compounds with

potentially enhanced properties for pharmaceutical and materials science applications. The

provided theoretical protocols and predicted data serve as a robust starting point for

researchers interested in exploring the chemistry and utility of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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